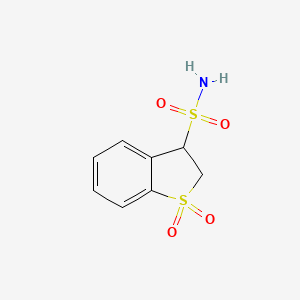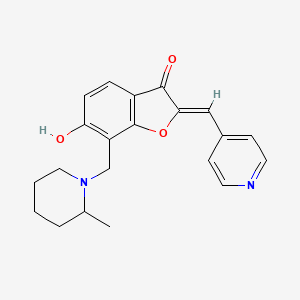
2-(3-chloro-4-fluorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-chloro-4-fluorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide is a useful research compound. Its molecular formula is C19H16ClFN2O3S2 and its molecular weight is 438.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the investigation of various 6,5-heterocycles, including compounds similar to the specified chemical, to improve metabolic stability. These studies aim to optimize the efficacy of compounds while minimizing metabolic deactivation, which is crucial for the development of more stable and effective therapeutic agents (Stec et al., 2011).
Anticancer Activity
Sulfonamide derivatives, including compounds structurally related to the specified chemical, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. These studies contribute to the identification of new potential therapeutic agents with anticancer properties (Ghorab et al., 2015).
Antimicrobial Applications
Research into sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide has highlighted the antimicrobial potential of these compounds. By screening against various bacterial and fungal strains, these studies aim to develop new antimicrobial agents to address the growing concern of drug-resistant pathogens (Badiger et al., 2013).
Molecular Docking and Computational Studies
Theoretical investigations and molecular docking studies of sulfonamide derivatives, including those structurally related to the specified compound, have been conducted to assess their potential as antimalarial and COVID-19 drugs. These computational studies provide valuable insights into the interactions between these compounds and biological targets, guiding the design of new therapeutic agents (Fahim & Ismael, 2021).
Novel Synthesis Methods
Research on novel synthesis methods for creating derivatives of the specified compound has explored their potential applications in various biological activities, including anti-inflammatory and anticonvulsant effects. These studies not only expand the chemical toolbox but also contribute to the discovery of new therapeutic agents with diverse biological activities (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3S2/c20-17-9-15(5-6-18(17)21)28(25,26)23-11-19(24)22-10-13-3-1-2-4-16(13)14-7-8-27-12-14/h1-9,12,23H,10-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCCQQQLAPWIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2759277.png)
![N-ethyl-N-phenyl-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetamide](/img/structure/B2759278.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759279.png)
![4-[(4-benzyl-2,3-dioxopiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B2759281.png)
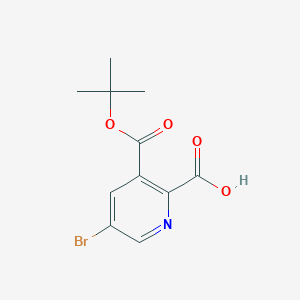
![N-(4-chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2759284.png)
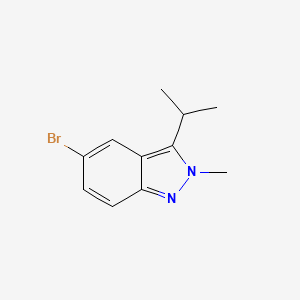
![5-cyano-4-(furan-2-yl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2759289.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2759293.png)
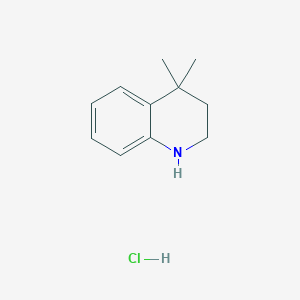
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B2759295.png)
